molecular formula C9H20N2O B3053830 l-Valine diethylamide CAS No. 56414-87-0

l-Valine diethylamide

Cat. No. B3053830
CAS RN: 56414-87-0
M. Wt: 172.27 g/mol
InChI Key: VMRKJJQTRYRJRT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . L-Valine, like other branched-chain amino acids, is synthesized by plants, but not by animals . It is an essential amino acid in animals, and needs to be present in the diet .


Molecular Structure Analysis

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape . The structural and electronic properties of crystalline l- and dl-valine have been studied within the framework of density functional theory including van der Waals interactions .


Chemical Reactions Analysis

The physicochemical properties of amino acid molecular crystals, including L-Valine, are of great interest . Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains .


Physical And Chemical Properties Analysis

L-Valine exhibits several important characteristics and functions that contribute to its role in maintaining optimal health . As an essential amino acid, L-Valine cannot be synthesized by the body and must be obtained through dietary sources or supplementation . It is primarily metabolized in the liver and skeletal muscles, where it is used for energy production and protein synthesis .

Scientific Research Applications

Asymmetric Synthesis

L-Valine diethylamide has been applied as a chiral auxiliary in copper-catalyzed asymmetric Michael reactions. This use has enabled the synthesis of optically active piperidine derivatives with high enantiomeric excess (ee) levels. The process achieves quaternary stereocenters at room temperature and does not require inert or anhydrous conditions, making it a valuable tool in organic chemistry for producing stereoselective compounds (Christoffers & Scharl, 2002); (Christoffers, 2003).

Biochemical Analysis

In biochemical analysis, L-valine has been used as a nucleophilic trapping agent. This application is significant in the development of sensitive analytical methods for the detection of alkylating agents in water. Such methods are vital for monitoring contaminants like acrylamide in various mediums including drinking water, coffee, and snuff (Pérez & Osterman-Golkar, 2003).

Metabolic Engineering

L-valine diethylamide is also relevant in the field of metabolic engineering. It is an essential branched-chain amino acid with applications in food, medicine, and feed. Efforts in metabolic engineering have focused on optimizing microbial production of L-valine using strains like Escherichia coli and Corynebacterium glutamicum. This includes developing efficient production strains through genetic and process engineering (Oldiges, Eikmanns, & Blombach, 2014); (Wang, Zhang, & Quinn, 2018).

Nutritional Research

L-Valine diethylamide's role extends to nutritional research. Studies have investigated its effects on various biochemical indices and performance in animals, such as laying hens and piglets. These studies provide insights into the impact of L-valine on aspects like immune function, amino acid profiles, and growth performance, which are crucial for animal husbandry and feed formulation (Azzam et al., 2015); (Zhang et al., 2018).

Future Directions

L-Valine has a wide range of applications in food, medicine, and feed . With the rapid growth of market demand, researchers have been motivated to increase the efficiency of L-Valine production to the highest possible level . The development of omics technology has promoted the upgrading of traditional metabolic engineering to systematic metabolic engineering . This whole-cell-scale transformation strategy has become a productive method for developing L-Valine producing strains .

properties

IUPAC Name

(2S)-2-amino-N,N-diethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-5-11(6-2)9(12)8(10)7(3)4/h7-8H,5-6,10H2,1-4H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRKJJQTRYRJRT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465717
Record name l-valine diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

l-Valine diethylamide

CAS RN

56414-87-0
Record name l-valine diethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Valine diethylamide
Reactant of Route 2
Reactant of Route 2
l-Valine diethylamide
Reactant of Route 3
Reactant of Route 3
l-Valine diethylamide
Reactant of Route 4
l-Valine diethylamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
l-Valine diethylamide
Reactant of Route 6
l-Valine diethylamide

Citations

For This Compound
28
Citations
J Christoffers - Chemistry–A European Journal, 2003 - Wiley Online Library
… For these purposes, L-valine diethylamide is an optimal chiral auxiliary giving quaternary stereocenters with up to 99 % ee at ambient temperature. No inert or anhydrous conditions are …
J Christoffers, K Schuster - Chirality, 2003 - Wiley Online Library
… Although L-valine diethylamide (4b) turned out to be a very potent chiral auxiliary,13 we continue … (4a) and its application as an auxiliary in comparison with L-valine diethylamide (4b). …
Number of citations: 21 onlinelibrary.wiley.com
J Christoffers, B Kreidler, H Oertling, S Unger, W Frey - Synlett, 2003 - thieme-connect.com
… The application of the chiral auxiliary l-valine diethylamide results in the formation of … opposite configuration in the products applying the same auxiliary l-valine diethylamide 9. …
Number of citations: 5 www.thieme-connect.com
J Christoffers, H Scharl - European Journal of Organic …, 2002 - Wiley Online Library
… The acid-catalyzed conversion of β-ketocarboxylate 1 with equimolar amounts of the auxiliary L-valine diethylamide 2 yielded the enamino ester 3 (82%) (Scheme 1). Treatment of the …
B Kreidler, A Baro, W Frey… - Chemistry–A European …, 2005 - Wiley Online Library
… Thus, the copper(II)-catalyzed Michael reaction with L-valine diethylamide as the chiral auxiliary is an established method for the highly enantioselective construction of quaternary …
J Christoffers, B Kreidler, S Unger… - European Journal of …, 2003 - Wiley Online Library
… Recently, we have introduced a new procedure for the construction of quaternary stereocenters at ambient temperature applying L-valine diethylamide as the chiral auxiliary and copper(…
J Christoffers, J Sluiter, J Schmidt - Synthesis, 2011 - thieme-connect.com
… The key step of the sequence was a copper-catalyzed asymmetric Michael reaction with methyl vinyl ketone and enamines prepared from the oxo esters and l-valine diethylamide. The …
Number of citations: 1 www.thieme-connect.com
J Christoffers, H Oertling, B Kreidler, H Scharl, S Unger - uol.de
The copper (II)-catalyzed asymmetric Michael reaction with L-valine diethylamide as the chiral auxiliary allows the construction of quaternary carbon centers [1] with up to 99% ee …
Number of citations: 2 uol.de
P Pelagatti, M Carcelli, F Calbiani, C Cassi… - …, 2005 - ACS Publications
A series of natural amino acid (alanine, valine, phenylalanine, and isoleucine) amides have been synthesized and fully characterized. They have been used as supporting ligands in the …
Number of citations: 131 pubs.acs.org
B Schäfer, M Schmidtmann… - European Journal of …, 2018 - Wiley Online Library
… A quaternary stereocenter is enantioselectively obtained with using l-valine diethylamide as chiral auxiliary.8 Compound 2 is the intermediate product for the preparation of CORT …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.